Lavypwt

Description

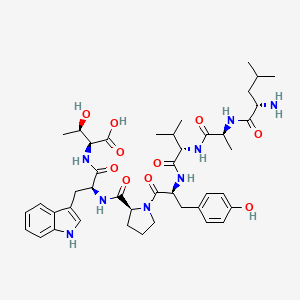

Structure

2D Structure

Properties

Molecular Formula |

C43H60N8O10 |

|---|---|

Molecular Weight |

849.0 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C43H60N8O10/c1-22(2)18-30(44)38(55)46-24(5)37(54)49-35(23(3)4)41(58)48-33(19-26-13-15-28(53)16-14-26)42(59)51-17-9-12-34(51)40(57)47-32(39(56)50-36(25(6)52)43(60)61)20-27-21-45-31-11-8-7-10-29(27)31/h7-8,10-11,13-16,21-25,30,32-36,45,52-53H,9,12,17-20,44H2,1-6H3,(H,46,55)(H,47,57)(H,48,58)(H,49,54)(H,50,56)(H,60,61)/t24-,25+,30-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

HOZWDBPFSGBJBM-DTSDQQARSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N |

Origin of Product |

United States |

Theoretical Frameworks and Computational Methodologies for Lavypwt Investigation

In Silico Approaches to Peptide Structure and Dynamics

The study of peptide structure and dynamics using computational methods involves a range of techniques aimed at understanding how a peptide's sequence dictates its three-dimensional shape and how this shape changes over time. These approaches are crucial for characterizing the conformational landscape of peptides, which is directly related to their biological function and interactions. Computational methods can predict complex and diverse peptide structures, such as alpha-helices and beta-sheets, with high accuracy. nih.gov They are also used to study peptide folding, particularly the transition from an unfolded to a folded state. americanpeptidesociety.org

Molecular Modeling and Simulation Techniques for Lavypwt Conformational Analysis

Molecular modeling and simulation techniques are fundamental to exploring the conformational space accessible to this compound. Given the inherent flexibility of peptides, these methods are essential for identifying stable structures and understanding the transitions between them. researchgate.netmdpi.com

Conformational sampling aims to generate a representative set of possible three-dimensional structures for this compound. Because peptides can adopt numerous conformations, efficiently exploring this vast landscape is a significant computational challenge. acs.orgnih.gov Techniques like systematic searches, Monte Carlo methods, and molecular dynamics simulations are employed for this purpose. nih.gov

Following the generation of candidate conformations, energy minimization protocols are applied to find the nearest local energy minimum for each structure. This process relaxes the geometry of the peptide, removing unfavorable contacts and bringing it to a stable state on the potential energy surface. frontiersin.orgmdpi.com Common algorithms for energy minimization include steepest descent and conjugate gradient methods. frontiersin.org For this compound, a typical workflow might involve generating thousands of initial conformations through a sampling method, followed by energy minimization using a suitable force field (a mathematical function that describes the potential energy of a system based on the positions of its atoms). frontiersin.orgacs.org

Hypothetical Research Finding: A conformational sampling study on this compound using a combination of dihedral angle scans and subsequent energy minimization identified several low-energy conformers. The relative energies and key dihedral angles for three representative conformers are presented in Table 1.

| Conformer ID | Relative Energy (kcal/mol) | Phi (Φ) | Psi (Ψ) | Omega (ω) |

| Conf_A | 0.00 | -65° | -40° | 180° |

| Conf_B | 0.85 | -145° | 150° | 180° |

| Conf_C | 1.20 | 55° | 35° | 180° |

Table 1: Hypothetical relative energies and backbone dihedral angles for low-energy conformers of this compound.

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of this compound at the atomic level. americanpeptidesociety.org By simulating the motion of atoms and molecules over time, MD reveals how peptides adopt folded conformations, interact with their environment (such as water or membranes), and undergo conformational changes. americanpeptidesociety.orgacs.org This technique involves solving Newton's equations of motion for each atom in the system, with forces calculated from the chosen force field. americanpeptidesociety.org

For this compound, MD simulations can be used to study its flexibility in solution, its interactions with a simulated biological membrane, or its binding to a target molecule. Simulations can range from nanoseconds to microseconds or even longer, depending on the system size and available computational resources. royalsocietypublishing.org Analysis of MD trajectories can provide information on structural stability (e.g., root mean square deviation - RMSD), the formation of secondary structures (e.g., helices or sheets), and the dynamics of side chains. researchgate.netmdpi.com

Hypothetical Research Finding: A 500 ns molecular dynamics simulation of this compound in explicit water revealed significant conformational flexibility. The peptide was observed to transition between several states, with transient formation of a beta-turn structure observed for approximately 30% of the simulation time. The radius of gyration (Rg) analysis indicated a range of compactness for the peptide in solution.

| Simulation Time (ns) | Average RMSD (Å) | Secondary Structure Content (Beta-Turn %) | Average Radius of Gyration (Å) |

| 0-100 | 2.5 | 15 | 7.8 |

| 100-250 | 3.1 | 30 | 8.5 |

| 250-500 | 2.8 | 25 | 8.1 |

Table 2: Hypothetical results from a molecular dynamics simulation of this compound in aqueous solution.

Enhanced sampling techniques, such as accelerated MD or replica exchange MD, can be employed to overcome energy barriers and more thoroughly explore the conformational space of this compound, especially for larger or more complex systems. acs.orgnih.govfrontiersin.org

Quantum Chemical Calculations for Electronic Structure of this compound and its Analogs

Quantum chemical methods provide a more detailed description of the electronic structure of molecules compared to force-field based methods used in classical MD. nih.gov These methods are essential for understanding properties that depend on the electronic distribution, such as charge distribution, bond orders, and spectroscopic properties. nih.govscirp.org While computationally more expensive, they offer higher accuracy for smaller systems or specific regions of a larger molecule. nih.govmdpi.com

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are widely used to study peptides. researchgate.netcas.cz These methods solve the electronic Schrödinger equation (or an approximation of it) without relying on empirical parameters (except for the choice of basis set and functional in DFT). nih.govresearchgate.net

For this compound and its analogs, ab initio and DFT calculations can be used to:

Optimize the geometry of small fragments or the entire peptide (for smaller this compound variants) to obtain accurate equilibrium structures. researchgate.net

Calculate partial atomic charges and dipole moments, which are important for understanding electrostatic interactions. nih.gov

Investigate the electronic effects of modifications or substitutions in this compound analogs.

Study reaction mechanisms involving the peptide backbone or side chains. scirp.org

DFT, in particular, has become a popular choice for larger peptidic systems due to its favorable balance between computational cost and accuracy. scirp.orgresearchgate.net Various density functionals (e.g., B3LYP) and basis sets are available, and the choice depends on the desired accuracy and computational resources. mdpi.com

Hypothetical Research Finding: DFT calculations were performed on a simplified analog of this compound to assess the electronic impact of a specific amino acid substitution. The calculations revealed a significant change in the charge distribution around the substitution site and an altered molecular dipole moment compared to the original sequence.

| Analog | Net Charge | Dipole Moment (Debye) | Charge on Substituted Residue |

| This compound-WT | +1 | 15.2 | -0.15 |

| This compound-Mut | +1 | 18.9 | +0.25 |

Table 3: Hypothetical results from DFT calculations on this compound analogs.

Quantum chemical calculations can also be used to predict spectroscopic properties of this compound, providing a link between theoretical calculations and experimental data. nih.govarxiv.org By calculating vibrational frequencies, intensities, and other spectroscopic parameters from the electronic structure, researchers can simulate IR, Raman, or NMR spectra. nih.govresearchgate.networktribe.com

For this compound, predicting spectroscopic observables can help in:

Assigning experimental spectral features to specific conformations or structural elements. arxiv.orgnih.gov

Validating computational models by comparing predicted spectra with experimental results. nih.gov

Understanding how conformational changes or interactions with the environment affect the observed spectra. arxiv.org

For example, DFT calculations can be used to compute vibrational frequencies in the amide I region of this compound, which are sensitive to the backbone conformation. worktribe.comnih.gov Comparing these predicted frequencies with experimental IR spectra could help confirm the presence of specific secondary structures.

Hypothetical Research Finding: DFT calculations were used to predict the amide I vibrational frequencies for the low-energy conformers of this compound identified in the conformational sampling study (Table 1). The predicted frequencies showed distinct patterns corresponding to the different backbone dihedral angles, suggesting that IR spectroscopy could be used experimentally to distinguish between these conformers.

| Conformer ID | Predicted Amide I Frequency 1 (cm⁻¹) | Predicted Amide I Frequency 2 (cm⁻¹) |

| Conf_A | 1665 | 1640 |

| Conf_B | 1650 | 1630 |

| Conf_C | 1675 | 1655 |

Table 4: Hypothetical predicted amide I vibrational frequencies for this compound conformers.

By integrating these computational approaches, a comprehensive picture of this compound's structural, dynamic, and electronic properties can be developed, guiding further experimental investigations and potential applications.

Cheminformatics and Bioinformatics for this compound Sequence and Structural Data

Cheminformatics and bioinformatics play a crucial role in the in silico analysis of chemical compounds, especially those with biological relevance like peptides. These fields provide the tools and techniques to handle, analyze, and interpret the vast amounts of data generated from biological and chemical experiments and computational simulations.

Database Integration and Management for Peptide Research

Effective research on peptides necessitates the integration and management of diverse datasets. Numerous databases exist that curate information on peptide sequences, structures, physicochemical properties, and biological activities. nih.govmdpi.com Integrating data from these disparate sources is crucial for comprehensive analysis and the development of robust predictive models. Platforms designed for macromolecule analysis, such as Datagrok, support the ingestion of data in various formats and notations, facilitating the management and analysis of peptide information, including those with non-natural amino acids or modifications. datagrok.ai Such integrated databases are essential for centralizing information and providing a comprehensive resource for peptide research. nih.govoup.com The process often involves collecting, filtering, and verifying information from scientific literature, public databases like UniProt and NCBI, and experimental results. mdpi.com Challenges in this area include addressing data inconsistency, disorganized storage, and handling large datasets, which can be mitigated by implementing structured approaches and standardized databases. quantori.com

An example of the types of data managed in such databases for peptides includes:

| Data Type | Description |

| Amino Acid Sequence | The linear arrangement of amino acids in the peptide. |

| Post-Translational Modifications (PTM) | Chemical modifications to the amino acids after protein synthesis. mdpi.com |

| Three-Dimensional Structure | The spatial arrangement of atoms in the peptide. mdpi.com |

| Physicochemical Properties | Characteristics like charge, hydrophobicity, and molecular weight. nih.govmdpi.com |

| Biological Activity | Documented functions or effects of the peptide. nih.govoup.com |

| Source | The biological origin or method of synthesis. mdpi.com |

Predictive Algorithms in Peptide-Based Studies

Predictive algorithms, often employing machine learning (ML) and deep learning (DL) techniques, are extensively used in peptide-based studies to analyze sequences, predict biological activities, calculate physicochemical properties, and assist in peptide design. oup.combohrium.comacs.org These algorithms can explore and analyze peptide sequences for tasks such as classification of antimicrobial peptides, antiviral peptides, anti-inflammatory peptides, and anticancer peptides. oup.com ML integration in peptide research includes classifier methods for identifying diverse peptide activities and predictive models for estimating numerical properties like binding affinities and toxicity. oup.com Deep generative models have also emerged for designing therapeutic peptides. oup.com The development of reliable peptide prediction models typically involves data processing, feature encoding, model training, and performance evaluation. bohrium.com Various ML approaches, including support vector machines, random forest, and deep learning methods, have proven useful in peptide-based drug discovery, leveraging large peptide datasets to predict functional peptides with increased accuracy. bohrium.com These computational methods can rapidly and efficiently predict the utility of therapeutic peptides, accelerating and enhancing decision-making in discovery. bohrium.comnih.gov

Examples of applications of predictive algorithms include:

AMP Classification: Identifying sequences likely to possess antimicrobial properties. oup.com

Binding Affinity Prediction: Estimating the strength of interaction between a peptide and its target. oup.com

Toxicity Prediction: Forecasting potential harmful effects of a peptide. oup.com

Cell-Penetrating Peptide Identification: Predicting peptides capable of crossing cell membranes. nih.govmdpi.com

Computational Approaches to this compound-Target Interactions

Understanding how this compound interacts with biological targets is critical for elucidating its potential function or therapeutic application. Computational approaches provide powerful tools to simulate and predict these interactions at a molecular level.

Prediction of Ligand-Target Binding Affinities for this compound

Predicting the binding affinity between a ligand like this compound and its biological target is a crucial step in understanding its potential efficacy and specificity. Computational methods, including machine learning models, can rapidly predict binding affinities between proteins and peptides, which is essential for identifying potential therapeutic peptides that can modulate protein functions. tdcommons.ai These models can integrate multiple data types, such as sequence, structural, and physicochemical properties, to make accurate predictions. tdcommons.ai Predicting protein-peptide binding affinities is vital for developing personalized medicine approaches, such as designing peptide-based vaccines and immunotherapies. tdcommons.ai Accurate predictions help in selecting peptides that bind strongly to specific proteins, enhancing the effectiveness of treatments. tdcommons.ai While there is less experimental data available for protein-peptide interactions compared to protein-protein interactions, hindering the development and validation of predictive models, advancements are being made to address this gap. tdcommons.ai Computational approaches for estimating binding affinities often involve docking the ligand to the receptor followed by binding free energy estimation using methods like MM-GBSA or MM-PBSA on molecular dynamics trajectories. acs.org Novel neural network models based on dynamic word embeddings and self-attention mechanisms are also being developed for predicting protein-ligand binding affinity. oup.com

Computational methods for predicting binding affinity include:

Scoring Functions: Empirical or knowledge-based functions that estimate binding energy from a docked pose. u-strasbg.fr

Machine Learning Models: Algorithms trained on known binding data to predict affinity for new complexes. tdcommons.aiacs.org

Free Energy Calculations: More computationally intensive methods like MM-GBSA, MM-PBSA, or free energy perturbation that provide a more rigorous estimation of binding free energy. acs.orgu-strasbg.fr

Molecular Docking and Dynamics Simulations of this compound with Biological Receptors

Molecular docking and dynamics simulations are fundamental computational techniques used to study the interaction between a molecule like this compound and its biological receptor. Molecular docking simulates the binding of peptides to specific receptor sites, providing insights into the ability of a peptide to bind to receptors and into the specific potential interactions. mdpi.com It involves fitting a peptide or ligand into a binding site of a target protein and predicting how well it binds, often indicated by a numerical score. mdpi.com The process typically includes sampling multiple docking poses, which are then ranked based on predicted binding energies. mdpi.com Various strategies exist for peptide-protein docking, including template-based, local, and global docking methods. mdpi.com

Molecular dynamics (MD) simulations can follow molecular docking to provide a more comprehensive understanding of peptide behavior within biological systems. mdpi.comnih.gov While docking offers initial insights, MD simulations can elucidate the stability and dynamics of peptide-protein complexes over time. mdpi.com MD simulations model molecular behavior over time, providing insights into peptide function and interactions. mdpi.com They can capture the dynamic nature of protein-peptide interactions, although this requires advanced sampling techniques and computational resources. tdcommons.ai MD simulations are not generally high-throughput but complement studies where the bound structure is known, conferring detail about the binding energy landscape or mechanism. nih.gov Coarse-grained modeling can be used to generate an initial model for MD simulations, which can then be refined using more detailed all-atom modeling. nih.gov

Examples of insights gained from docking and MD simulations:

Binding Pose Prediction: Identifying the likely orientation and position of this compound when bound to its target. mdpi.com

Interaction Analysis: Characterizing the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the receptor. mdpi.comnih.gov

Complex Stability: Assessing the stability of the this compound-target complex over time. mdpi.comnih.gov

Conformational Changes: Observing how both this compound and the receptor change shape upon binding. nih.gov

Simulated Proteolytic Processing and Metabolite Generation of this compound

Simulating the proteolytic processing of a peptide like this compound is important for understanding its potential metabolic fate and the generation of active or inactive fragments (metabolites). Proteolytic processing involves the enzymatic cleavage of peptide bonds, leading to smaller peptides or individual amino acids. This process can occur in various biological contexts, such as during digestion or within cells. nih.govresearchgate.net Computational approaches can simulate these enzymatic reactions to predict potential cleavage sites and the resulting metabolites. biorxiv.org This is particularly relevant for peptide-based therapeutics, where proteolytic stability and the activity of metabolites are key considerations. mdpi.com Tools and workflows are being developed to explore metabolic susceptibility and predict degradation products in macromolecules, including peptides, by simulating biotransformations. biorxiv.org These methods can help identify the specific locations where biotransformation occurs and visualize the resulting metabolite structures. biorxiv.org

The simulation of proteolytic processing typically involves:

Identifying potential cleavage sites: Based on the specificity of relevant proteases.

Simulating enzymatic digestion: Applying computational models of protease activity to the peptide sequence.

Predicting resulting fragments: Determining the sequences and structures of the generated metabolites.

Analyzing metabolite properties: Evaluating the potential activity, stability, and other characteristics of the fragments using cheminformatics and bioinformatics tools.

Compound Names and PubChem CIDs

In Silico Enzymatic Hydrolysis Prediction for this compound

In silico enzymatic hydrolysis prediction involves using computational tools and databases to simulate the breakdown of a compound by specific enzymes. This method is particularly valuable for peptides and proteins to predict potential cleavage sites and the resulting peptide fragments (hydrolysates).

This compound, identified as a standard neuropeptide, has been subjected to simulated enzymatic hydrolysis as part of computational studies investigating potential therapeutic agents. mdpi.comresearchgate.netresearchgate.netresearchgate.net The in silico hydrolysis of this compound was performed using the BIOPEP-UWM webserver, a tool designed for the analysis and prediction of peptide bioactivity and enzymatic cleavage. mdpi.comresearchgate.netresearchgate.netresearchgate.net

The simulation of this compound hydrolysis involved the use of a combination of digestive enzymes: chymotrypsin (B1334515) (EC 3.4.21.1), pepsin at pH 1.3 (EC 3.4.23.1), and trypsin (EC 3.4.21.4). mdpi.comresearchgate.netresearchgate.netresearchgate.net These enzymes are commonly used in in silico digestion studies to mimic gastrointestinal hydrolysis and predict the resulting peptide fragments that might be absorbed and exert biological effects. The BIOPEP-UWM webserver facilitates this prediction by applying known enzymatic cleavage rules to the peptide sequence of this compound. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Computational Characterization of this compound Hydrolysate Profiles

Following the in silico enzymatic hydrolysis, the resulting peptide fragments, or hydrolysates, of this compound undergo computational characterization. This process involves analyzing the predicted hydrolysate sequences to identify individual peptides and evaluate their potential properties or activities based on various computational models and databases.

From the in silico hydrolysis of this compound using chymotrypsin, pepsin, and trypsin, several peptides were yielded. mdpi.com One specific hydrolysate peptide identified from this compound in these studies is AVY. mdpi.com

The computational characterization of these hydrolysates often involves converting their sequences into formats suitable for further analysis, such as the simplified molecular input line entry specification (SMILES) format, which was done for the hydrolysate peptide sequences obtained from the BIOPEP-UWM webserver. mdpi.com Subsequent computational steps can include target prediction to identify potential molecular targets that the hydrolysates might interact with. mdpi.com For instance, the hydrolysate peptide AVY from this compound was among the peptides selected for target prediction based on having active molecular targets with a certain probability. mdpi.com

The identification and characterization of hydrolysate profiles computationally provide insights into the potential functional properties of the original compound after enzymatic breakdown.

Identified Hydrolysate from this compound:

| Parent Compound | Identified Hydrolysate |

| This compound | AVY |

This computational approach allows researchers to predict and analyze the peptides generated from this compound digestion, guiding further investigation into their potential biological roles.

Structure Activity Relationship Sar Investigations of Lavypwt

Fundamental Principles of Structure-Activity Relationship in Peptide Chemistry

In peptide chemistry, SAR principles revolve around the relationship between the amino acid sequence, composition, and three-dimensional structure of a peptide and its biological activity. Key structural features influencing peptide activity include:

Amino Acid Sequence: The linear order of amino acids dictates the primary structure and is the most fundamental determinant of a peptide's identity and potential activity.

Amino Acid Side Chains: The diverse chemical properties of the 20 standard amino acid side chains (e.g., hydrophobicity, charge, size, hydrogen bonding capacity) play a critical role in interactions with biological targets (e.g., receptors, enzymes). mdpi.com Substitutions, additions, or deletions of amino acids can drastically alter activity. azolifesciences.com

Peptide Backbone Modifications: Modifications to the peptide backbone, such as N-methylation, incorporation of non-natural amino acids, or introduction of isosteric replacements, can impact conformation, stability, and interactions.

Cyclization and Constraints: Introducing cyclic structures or conformational constraints can reduce flexibility, pre-organize the peptide into a bioactive conformation, and improve stability. nih.govmdpi.com

Post-Translational Modifications (PTMs): Modifications like phosphorylation, glycosylation, or disulfide bond formation can significantly alter a peptide's structure and function. researchgate.net

Investigating the SAR of "Lavypwt" would involve systematically modifying these features and evaluating the impact on its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. nih.govpepdd.comuestc.edu.cn For "this compound" and its analogs, QSAR would involve developing models that can predict the biological activity of new, untested analogs based on their calculated molecular descriptors. This approach can guide the design of new analogs more efficiently than purely experimental methods. pepdd.comfrontiersin.org

A typical QSAR workflow for peptides includes dataset collection (peptides and their activities), structural characterization (descriptor calculation), variable selection, model development using statistical or machine learning methods, and model validation. pepdd.com

Selection and Derivation of Molecular Descriptors for Peptidic Compounds

Molecular descriptors are numerical representations of a molecule's structural and physicochemical properties. For peptides, descriptors can capture various aspects, including:

Amino Acid Scale Descriptors: These represent the properties of individual amino acids based on experimental measurements or computational calculations. Examples include hydrophobicity scales, steric parameters, electronic properties, and the z-scales (derived from principal component analysis of various physicochemical properties, representing hydrophilicity, size, and electronic effects). nih.govddg-pharmfac.netkg.ac.rs

Sequence-Based Descriptors: These describe the amino acid sequence itself, such as amino acid composition, sequence length, and the presence of specific motifs.

Physicochemical Descriptors: Properties like molecular weight, net charge, isoelectric point, and predicted logP (hydrophobicity) are relevant.

Structural Descriptors: These can include descriptors related to the presence of specific functional groups, backbone modifications, or cyclization.

3D Descriptors: If 3D structural information is available or can be modeled, descriptors capturing shape, volume, surface area, and spatial distribution of properties can be derived. researchgate.net

The selection of appropriate descriptors for "this compound" QSAR would depend on the nature of its activity and the available data. Redundant or irrelevant descriptors are often removed through variable selection techniques. ddg-pharmfac.net

Statistical and Machine Learning Methodologies in QSAR Model Development

Various statistical and machine learning methods are employed to build QSAR models that correlate molecular descriptors with biological activity. nih.govresearchgate.netfrontiersin.orgscribd.com

Statistical Methods:

Multiple Linear Regression (MLR): A simple method establishing a linear relationship between activity and descriptors. researchgate.netannamalaiuniversity.ac.in

Partial Least Squares (PLS): A regression technique particularly useful when descriptors are correlated or when the number of descriptors is greater than the number of compounds. nih.govfrontiersin.organnamalaiuniversity.ac.in

Principal Component Regression (PCR): Uses principal components of the descriptor matrix for regression. uestc.edu.cn

Machine Learning Methods:

Support Vector Machines (SVM): Can model non-linear relationships between descriptors and activity. uestc.edu.cnfrontiersin.orgresearchgate.net

Random Forest (RF): An ensemble method that can handle complex relationships and provide insights into descriptor importance. frontiersin.orgresearchgate.netacs.org

Neural Networks (ANN): Can model highly non-linear relationships. uestc.edu.cnresearchgate.net

Gaussian Processes (GP): A probabilistic model that can provide uncertainty estimates for predictions. uestc.edu.cnfrontiersin.orgresearchgate.net

Model validation is crucial to assess the predictive power and reliability of the developed QSAR model. Techniques include cross-validation (e.g., leave-one-out) and external validation using an independent test set of compounds. researchgate.netresearchgate.netmdpi.com

Design and Analysis of this compound Analogs for SAR Elucidation

Rational design of "this compound" analogs is central to SAR elucidation. Strategies include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine to identify critical residues for activity.

Amino Acid Substitutions: Replacing residues with others having different properties (e.g., changing a hydrophobic residue to a hydrophilic one) to understand the role of specific physicochemical features. nih.gov

Truncation Studies: Synthesizing shorter versions of "this compound" to identify the minimal sequence required for activity.

Cyclization: Introducing covalent bonds to constrain the peptide's conformation. nih.govmdpi.com

Incorporation of Non-Natural Amino Acids: Introducing residues with unique side chains or backbone modifications to explore novel chemical space and improve properties like stability or binding affinity. mdpi.comnih.gov

Peptide Libraries: Creating and screening collections of analogs with variations at specific positions. frontiersin.org

The biological activity of these analogs would be measured using appropriate assays, and the resulting activity data, coupled with their structural variations, would be analyzed to build a detailed SAR profile for "this compound". This analysis helps identify "activity cliffs" – pairs of structurally similar compounds with large differences in activity, which can highlight key structural features. rsc.org

Conformational Rigidity and Flexibility in this compound's Biological Recognition

The three-dimensional shape, or conformation, of a peptide is critical for its interaction with biological targets. nih.govmdpi.com Peptides are inherently flexible molecules, capable of adopting multiple conformations in solution. nih.govnih.gov The bioactive conformation is the specific 3D structure that binds to the target and elicits a biological response.

For "this compound", understanding its conformational preferences and how they relate to activity is vital. Techniques to study peptide conformation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the solution-state conformation and dynamics of peptides. mdpi.comnih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: Useful for analyzing the secondary structure content (e.g., alpha-helix, beta-sheet) of peptides. nih.gov

X-ray Crystallography: Can provide high-resolution 3D structures of peptides, often in complex with their targets. nih.gov

Molecular Dynamics (MD) Simulations: Computational methods that simulate the movement and conformational changes of peptides over time, providing insights into their flexibility and preferred conformations. mdpi.comjps.jp

Manipulating the conformational rigidity or flexibility of "this compound" through modifications like cyclization or incorporating constrained amino acids can help to lock the peptide into a bioactive conformation, potentially leading to increased potency and selectivity. nih.govmdpi.com Conversely, appropriate flexibility might be required for induced-fit binding to a dynamic target.

Chemoinformatic Strategies for SAR Profiling of this compound

Chemoinformatics plays a crucial role in managing, analyzing, and visualizing the data generated during SAR investigations of "this compound". neovarsity.org Chemoinformatic strategies facilitate the identification of relationships between chemical structure and biological activity, especially when dealing with large datasets of analogs.

Key chemoinformatic applications in "this compound" SAR studies would include:

Data Management: Organizing and storing structural information (sequences, modified structures) and biological activity data in searchable databases.

Molecular Representation: Converting peptide structures into computer-readable formats (e.g., sequences, connection tables, molecular graphs).

Molecular Descriptors Calculation: Using software to compute a wide range of molecular descriptors. nih.gov

Similarity Searching and Clustering: Identifying analogs with similar structural or property profiles and grouping them to analyze SAR trends within clusters. nih.govacs.org

SAR Visualization: Creating visual representations of SAR data, such as activity landscapes (plotting activity against structural similarity) or heat maps, to easily identify patterns and activity cliffs. rsc.org

Predictive Modeling: Utilizing QSAR models developed using statistical and machine learning methods to predict the activity of virtual or newly designed "this compound" analogs. nih.govpepdd.comresearchgate.netnih.goveurekaselect.com

Integration with Bioinformatics: Combining chemical information with biological data (e.g., target information, pathway data) for a more comprehensive understanding of "this compound"'s mechanism of action and SAR. rsc.org

Chemoinformatics tools and workflows accelerate the process of understanding "this compound"'s SAR, enabling more informed decisions in the design and prioritization of analogs for synthesis and testing. biorxiv.org

While specific research findings and data tables for the hypothetical compound "this compound" cannot be provided, SAR and QSAR studies typically generate data tables containing:

Compound Identifier: Unique ID for this compound and each analog.

Structure: Amino acid sequence or structural representation.

Molecular Descriptors: Calculated numerical values representing various structural and physicochemical properties.

Biological Activity: Measured activity values (e.g., IC50, EC50, binding affinity) from biological assays.

These tables form the basis for developing QSAR models and performing detailed SAR analysis.

Elucidation of Molecular Mechanisms of Action for Lavypwt

Investigation of Cellular and Subcellular Interaction Partners of Lavypwt

The biological effects of a peptide are fundamentally determined by its interactions with other molecules within a cell. Identifying the binding partners of this compound is the foundational step in understanding its mechanism of action. These interactions can occur with various cellular components, including proteins, nucleic acids, and lipids, and can take place in different subcellular compartments.

Detailed Research Findings:

Currently, specific experimental data identifying the cellular and subcellular interaction partners of the this compound peptide are not available in the public domain. However, based on the general behavior of bioactive peptides, several potential classes of interaction partners can be hypothesized. Peptides of this nature can interact with cell surface receptors, intracellular proteins, and even lipid membranes. The specific binding partners would be dictated by the peptide's sequence, structure, and the cellular context. For instance, viral peptides can interact with a wide range of human proteins, modulating their functions for the benefit of the virus nih.govmdpi.com. Short peptide fragments of larger proteins have also been shown to act as inhibitors of protein-protein interactions by competing with the parent protein for its native binding partners youtube.com.

To identify these partners, a range of experimental techniques would be required. Proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening, are powerful tools for discovering protein-protein interactions. Computational methods, like molecular docking, could also be employed to predict potential binding partners based on the peptide's structure.

A hypothetical representation of potential interaction partners for this compound is presented in the table below.

| Hypothetical Interaction Partner | Subcellular Localization | Potential Functional Consequence |

| G-protein coupled receptor (GPCR) | Plasma Membrane | Initiation of an intracellular signaling cascade |

| Kinase | Cytoplasm | Modulation of enzyme activity |

| Transcription Factor | Nucleus | Regulation of gene expression |

| Ion Channel | Plasma Membrane | Alteration of membrane potential |

Receptor Binding Kinetics and Signaling Pathway Modulation by this compound

For many peptides, the initial event in their mechanism of action is binding to a specific receptor on the cell surface. The kinetics of this binding—how quickly the peptide associates and dissociates from its receptor—can significantly influence the downstream signaling pathways.

Detailed Research Findings:

Specific data on the receptor binding kinetics and the signaling pathways modulated by this compound are not currently available. In general, the interaction between a peptide ligand and its receptor is characterized by its association rate constant (k_on), dissociation rate constant (k_off), and the resulting equilibrium dissociation constant (K_D), which is a measure of binding affinity nih.gov. These kinetic parameters are crucial as they determine the duration and intensity of the signal transmitted into the cell. For instance, peptides with a slow dissociation rate (long residence time) can lead to a sustained biological response nih.gov.

Upon binding to a receptor, a peptide can activate or inhibit various intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately leading to a cellular response nih.govnih.gov. Common signaling pathways modulated by peptides include the MAPK/ERK pathway, the PI3K/Akt pathway, and pathways involving second messengers like cAMP and Ca²⁺. The specific pathway affected by this compound would depend on the identity of its receptor and the cellular context.

The table below illustrates hypothetical kinetic parameters for the binding of this compound to a putative receptor.

| Kinetic Parameter | Hypothetical Value | Implication |

| Association Rate (k_on) | 1 x 10⁵ M⁻¹s⁻¹ | Rapid binding to the receptor |

| Dissociation Rate (k_off) | 1 x 10⁻³ s⁻¹ | Stable peptide-receptor complex |

| Dissociation Constant (K_D) | 10 nM | High affinity binding |

Enzymatic Modulation and Allosteric Effects of this compound

Beyond receptor binding, peptides can directly interact with and modulate the activity of enzymes. This can occur through competitive inhibition at the active site or through allosteric modulation at a site distinct from the active site.

Detailed Research Findings:

There is no specific information available regarding the enzymatic modulation or allosteric effects of this compound. In principle, a peptide like this compound could act as an inhibitor or an activator of specific enzymes. Enzymatic hydrolysis, where enzymes break down proteins into smaller peptides, is a common biological process, and the resulting peptides can have their own biological activities mdpi.com. Conversely, peptides can themselves be designed to inhibit enzymes, such as the angiotensin-converting enzyme (ACE) mdpi.com.

Allosteric modulation by peptides is an increasingly recognized mechanism where a peptide binds to a protein and induces a conformational change that alters the protein's activity at a distant site nih.govnih.govplos.orgfrontiersin.orgdoi.org. This can be a highly specific and subtle way of regulating protein function. For example, a peptide could bind to a kinase and allosterically modulate its catalytic activity or its interaction with substrates plos.org.

A hypothetical example of this compound's effect on a target enzyme is shown in the table below.

| Target Enzyme | Mechanism of Modulation | Effect on Enzyme Activity |

| Hypothetical Protease X | Competitive Inhibition | Decrease |

| Hypothetical Kinase Y | Allosteric Activation | Increase |

Intracellular Trafficking and Localization Studies of this compound

Understanding where a peptide goes inside a cell is crucial to understanding its function, especially if its targets are intracellular. The process of a peptide entering a cell and moving to its site of action is known as intracellular trafficking.

Detailed Research Findings:

Specific studies on the intracellular trafficking and localization of this compound have not been reported. The ability of peptides to enter cells is highly variable and depends on their physicochemical properties. Some peptides, known as cell-penetrating peptides (CPPs), are able to cross the cell membrane and deliver cargo into the cytoplasm nih.govldbiopharma.comnih.govmdpi.com. The mechanisms of entry can include direct translocation across the membrane or endocytosis, where the peptide is engulfed by the cell in a vesicle core.ac.uk.

Once inside, the peptide's journey continues as it is trafficked to different subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. The final localization of a peptide is often directed by specific localization signals within its sequence nih.govnih.govgenscript.com. For a peptide like this compound, its intracellular fate would determine which potential interaction partners it could encounter.

The table below outlines potential intracellular trafficking pathways for this compound.

| Uptake Mechanism | Primary Vesicle | Potential Final Localization |

| Macropinocytosis | Macropinosome | Cytosol, Lysosome |

| Clathrin-mediated endocytosis | Clathrin-coated vesicle | Endosome, Lysosome |

| Caveolae-mediated endocytosis | Caveosome | Endoplasmic Reticulum, Golgi |

Impact of Post-Translational Modifications on this compound's Functional Mechanisms

Post-translational modifications (PTMs) are chemical modifications to a peptide or protein that occur after its synthesis. These modifications can dramatically alter the structure, stability, localization, and function of a peptide.

Detailed Research Findings:

There is no information available on the post-translational modifications of this compound. However, the amino acids in the this compound sequence (Leu, Ala, Val, Tyr, Pro, Trp, Thr) are susceptible to various PTMs. For example, the threonine (Thr) and tyrosine (Tyr) residues can be phosphorylated, which involves the addition of a phosphate group. Phosphorylation is a key regulatory mechanism in many cellular processes and can switch a protein's activity on or off sigmaaldrich.com. Other potential modifications include acetylation, methylation, and glycosylation nih.govnih.govjpt.comambiopharm.com.

Any such modification to this compound could have a profound impact on its biological activity. For instance, phosphorylation could alter its binding affinity for its receptor or change its conformation, leading to a different downstream signal. The study of PTMs is therefore a critical aspect of understanding the full functional potential of any peptide.

The table below lists potential post-translational modifications of this compound and their possible consequences.

| Amino Acid Residue | Potential Modification | Potential Functional Consequence |

| Threonine (Thr) | Phosphorylation | Altered receptor binding, modulation of signaling |

| Tyrosine (Tyr) | Phosphorylation, Sulfation | Altered protein-protein interactions |

| Leucine (Leu) | Hydroxylation | Changes in peptide stability |

Preclinical Explorations and Model Systems for Lavypwt Research

In Vitro Experimental Models for Mechanistic Dissection

In vitro models are fundamental for dissecting the molecular mechanisms by which a compound interacts with biological systems. These studies provide controlled environments to investigate target engagement, downstream signaling events, and cellular responses without the complexity of a whole organism.

Cell-Based Assays for Target Engagement and Downstream Pathway Activation

Cell-based assays are widely used to determine if a compound interacts with its intended molecular target and to understand the immediate cellular consequences of this interaction. For a peptide like Lavypwt, which has been mentioned in the context of potential P2X3 receptor antagonism, relevant cell lines expressing the target receptor would be selected. wipo.int Assays could include receptor binding studies to confirm direct interaction and affinity. Functional assays, such as calcium influx or electrophysiology studies in cells expressing the P2X3 receptor, would be employed to measure the peptide's effect on receptor activity. wipo.int

Beyond direct target engagement, cell-based assays are crucial for investigating the downstream signaling pathways activated or inhibited by the compound. Techniques such as Western blotting, ELISA, or reporter gene assays could be used to measure changes in protein phosphorylation, second messenger concentrations, or gene expression levels in response to this compound treatment in relevant cell models. These studies help to build a comprehensive picture of the cellular signaling cascade influenced by the peptide.

Primary Cell Cultures and Ex Vivo Tissue Models for Functional Assessment

While immortalized cell lines offer convenience, primary cell cultures and ex vivo tissue models provide a more physiologically relevant context for assessing the functional effects of a compound. Primary cells are isolated directly from living tissue and retain many of the characteristics of cells in their native environment. For a peptide potentially relevant to neurological conditions like ALS, primary neuronal cultures or glial cell cultures could be utilized to study effects on cell viability, differentiation, or inflammatory responses. mdpi.comresearchgate.netresearchgate.net

Ex vivo tissue models involve maintaining live tissue slices or organs in a controlled environment. These models preserve the complex cellular architecture and interactions present in vivo. For example, if this compound were hypothesized to affect smooth muscle contraction or neurotransmission, ex vivo tissue preparations from relevant organs could be used to measure functional responses following peptide application. These models bridge the gap between simple cell cultures and complex in vivo systems, offering valuable insights into the compound's effects on tissue-level function.

In Vivo Animal Models for Systemic Biological Response Studies

In vivo animal models are indispensable for evaluating the systemic biological responses to a compound, including its pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body), efficacy in disease models, and potential off-target effects.

Criteria for Animal Model Selection in Peptide Research

The selection of appropriate animal models is critical for the successful preclinical evaluation of peptides. Criteria for selection are guided by the hypothesized therapeutic indication and the known or predicted biological activity of the peptide. For peptide research, factors such as the relevance of the animal species' physiology and target expression to humans are paramount. Disease models that closely mimic the human condition are preferred. For instance, if this compound were being investigated for its potential in ALS, established rodent models of ALS, such as transgenic SOD1 mice, would be considered due to their relevance to the disease pathology. mdpi.comresearchgate.netresearchgate.net Other considerations include the genetic background of the animals, their age and sex, and the availability of tools and reagents for studying the relevant biological pathways in that species.

Methodological Considerations for this compound Administration and Sample Collection in Animal Studies

Effective delivery and appropriate sample collection are crucial methodological considerations in animal studies involving peptides. Peptides can be susceptible to degradation by proteases, influencing their bioavailability and duration of action. Therefore, the route of administration must be carefully chosen based on the peptide's properties and the desired site of action. Common routes include subcutaneous, intravenous, or intraperitoneal injection. For peptides targeting the central nervous system, specialized delivery methods like intrathecal or intracerebroventricular administration might be necessary.

Sample collection strategies are designed to assess the peptide's pharmacokinetics and pharmacodynamics. This typically involves collecting blood, tissue, or fluid samples (e.g., cerebrospinal fluid) at various time points after administration. These samples are then analyzed using techniques such as LC-MS/MS or immunoassays to quantify peptide concentrations and measure changes in relevant biomarkers.

Advanced Analytical Characterization Techniques for Lavypwt and Its Derived Species

Mass Spectrometry-Based Characterization of Lavypwt

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When applied to this compound, various MS-based approaches can offer critical data regarding its identity and purity.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of this compound. Unlike low-resolution MS, which measures nominal mass (integer mass), HRMS measures the exact mass of an ion, typically to several decimal places. This high mass accuracy allows for the determination of the elemental composition of the compound by comparing the experimentally determined exact mass to theoretically calculated masses for various elemental combinations (e.g., C, H, N, O, S). uni-rostock.deazolifesciences.commeasurlabs.combioanalysis-zone.comthermofisher.comnih.gov The uniqueness of the exact mass for a given elemental composition enables the assignment of a molecular formula with high confidence. uni-rostock.debioanalysis-zone.comthermofisher.comnih.govmdpi.com For this compound, HRMS analysis of the intact molecular ion would provide its accurate molecular weight and aid in confirming or proposing its empirical formula. This is particularly valuable for novel or unknown compounds. measurlabs.combioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Primary Sequence Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, with a fragmentation step performed between the stages. wikipedia.orgwikipedia.org This technique is invaluable for obtaining structural information by breaking down the precursor ion (the intact molecule or a selected ion) into smaller fragment ions. mdpi.comwikipedia.orgwikipedia.org The pattern of these fragment ions, recorded in a product ion spectrum, provides a "fingerprint" that can be used to deduce the compound's structure or primary sequence, especially if this compound is a peptide or a molecule with a defined sequence of repeating units. mdpi.comwikipedia.orgwikipedia.org

In a typical MS/MS experiment for structural elucidation, the precursor ion of this compound would be selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation (CID) nih.govwikipedia.org), and the resulting fragment ions would be analyzed in the second mass analyzer. wikipedia.orgwikipedia.org Analysis of the mass differences between the precursor ion and the fragment ions, as well as the masses of the fragment ions themselves, can reveal the connectivity of atoms and the presence of specific functional groups or substructures. For peptides, MS/MS is a primary method for sequencing, as fragmentation often occurs along the peptide backbone, yielding characteristic series of ions (e.g., b and y ions) that allow for the determination of the amino acid sequence. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) hyphenates the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry. pacificbiolabs.commeasurlabs.comcreative-proteomics.combu.edursc.org This technique is widely used for the analysis of complex mixtures, purity assessment, and the identification of components within a sample. pacificbiolabs.commeasurlabs.comcreative-proteomics.combu.edursc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the local magnetic environment of atomic nuclei within a molecule. This information is invaluable for determining the connectivity of atoms, the functional groups present, and the three-dimensional structure and conformation of a compound. grinnell.educreative-biostructure.comsolubilityofthings.com

1D and 2D NMR Experiments for Atom Connectivity and Conformational Analysis

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the different types of hydrogen and carbon atoms in this compound. grinnell.educreative-biostructure.comsolubilityofthings.com The chemical shift of a nucleus indicates its electronic environment, while spin-spin coupling patterns (splitting of signals) in ¹H NMR reveal the number of neighboring protons. Integration of ¹H NMR signals provides the relative number of protons in each environment. solubilityofthings.com

Two-dimensional (2D) NMR experiments offer more detailed insights by correlating signals from different nuclei. grinnell.educreative-biostructure.comsolubilityofthings.comslideshare.net Techniques like Correlation Spectroscopy (COSY) identify protons that are coupled to each other through bonds, establishing proton-proton connectivity. grinnell.educreative-biostructure.comsolubilityofthings.comslideshare.net Heteronuclear Single Quantum Correlation (HSQC) correlates protons with the carbons to which they are directly bonded, aiding in the assignment of carbon signals and confirming C-H connectivity. grinnell.educreative-biostructure.comslideshare.netarxiv.org Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the molecular framework. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between nuclei that are spatially close, regardless of whether they are directly bonded. grinnell.educreative-biostructure.comsolubilityofthings.comslideshare.net NOESY is particularly useful for determining the three-dimensional conformation and relative stereochemistry of a molecule like this compound. grinnell.educreative-biostructure.comsolubilityofthings.com By combining the information from various 1D and 2D NMR experiments, the complete structure and preferred conformation of this compound in solution can be elucidated.

Solid-State NMR for Supramolecular Assembly Characterization

SSNMR techniques, often involving magic angle spinning (MAS) to average out orientation-dependent interactions, can provide high-resolution spectra of solid samples. nih.govportlandpress.com By analyzing chemical shifts, anisotropic interactions, and performing specialized 2D and 3D SSNMR experiments, researchers can gain insights into the conformation of this compound within the solid matrix and how individual molecules interact to form larger supramolecular structures. nih.govportlandpress.comacs.orgmdpi.com This is particularly relevant for understanding the material properties or biological function of this compound if its activity is dependent on its assembled state.

Note: Specific experimental data, such as mass spectra, chromatograms, or NMR spectra, for this compound are not available in the publicly accessible literature surveyed. Therefore, interactive data tables based on specific findings for this compound cannot be generated in this article. The descriptions above detail the general application and potential insights gained from these advanced analytical techniques if applied to this compound.

Chromatographic Separation Techniques for this compound Purification and Quantification

Chromatographic methods are fundamental for separating components within a mixture, enabling the purification and quantification of a target analyte like this compound. These techniques exploit differences in the physical and chemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purposes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analytical separation and preparative purification of various molecules, including peptides. cenmed.comlabsolu.ca HPLC separates compounds based on their interaction with a stationary phase as they are carried through the system by a mobile phase. The choice of stationary phase and mobile phase composition is critical and depends on the properties of the analyte.

For peptides like this compound, reversed-phase HPLC (RP-HPLC) is a common method. cenmed.comlabsolu.cagiapreza.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent, such as acetonitrile, often with a buffer. Separation is based on the hydrophobicity of the peptides; more hydrophobic peptides are retained longer by the non-polar stationary phase. cenmed.comsigmaaldrich.cn

Analytical HPLC is used to identify and quantify the components of a sample and assess purity. Preparative HPLC, on the other hand, is employed to isolate and collect larger quantities of the purified compound for further studies or applications. guidetopharmacology.org The scalability of HPLC makes it suitable for purifying amounts ranging from small analytical samples to larger preparative batches. guidetopharmacology.org

HPLC systems typically include pumps for mobile phase delivery, an injector for sample introduction, a separation column containing the stationary phase, and a detector, commonly a UV/Visible detector for compounds with chromophores, or a mass spectrometer for more detailed identification and quantification. giapreza.com The output is a chromatogram, which shows peaks corresponding to different components eluting from the column over time. The area under a peak is proportional to the concentration of the compound it represents, allowing for quantification.

While specific chromatograms for this compound were not found, the application of RP-HPLC would likely involve optimizing the gradient of the organic solvent and the buffer pH to achieve optimal separation from impurities and other components in a sample matrix.

Capillary Electrophoresis for High-Resolution Peptide Separation

Capillary Electrophoresis (CE) is another powerful technique offering high-resolution separation, particularly well-suited for charged molecules like peptides. sigmaaldrich.cnwikipedia.orgwikipedia.orgnih.govnih.gov Unlike HPLC, which primarily separates based on partitioning between phases, CE separates analytes based on their charge-to-mass ratio and their differential migration in an electric field applied across a capillary tube filled with an electrolyte solution. sigmaaldrich.cnnih.gov

For peptides, Capillary Zone Electrophoresis (CZE) is a frequently used mode. sigmaaldrich.cnnih.gov Peptides, being amphoteric, have different charges depending on the pH of the buffer, which influences their electrophoretic mobility. sigmaaldrich.cnnih.gov By controlling the buffer composition and pH, highly efficient separations of peptides, even those with small structural differences, can be achieved rapidly. wikipedia.orgwikipedia.org

CE offers advantages such as minimal sample preparation, small sample volume requirements, and high separation efficiency, resulting in sharp peaks in the electropherogram. nih.gov CE can be coupled with various detectors, including UV-Vis absorbance and mass spectrometry. nih.gov

The application of CE to this compound would involve optimizing parameters such as buffer pH, buffer concentration, applied voltage, and capillary dimensions to achieve baseline separation and enable both qualitative and quantitative analysis. nih.gov CE has been shown to be effective for the purity determination of synthetic peptides and the characterization of fractions from HPLC separations, making it a complementary tool to HPLC. sigmaaldrich.cnwikipedia.org

Spectroscopic Methods for Secondary Structure and Binding Analysis

Spectroscopic techniques provide valuable insights into the structural characteristics of molecules and their interactions with other species.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique for determining the secondary structure of proteins and peptides in solution. nih.govguidetopharmacology.orgwikidata.orgwikipedia.orgciteab.com CD measures the differential absorption of left and right circularly polarized light by chiral molecules. The far-UV region (185-250 nm) of the CD spectrum is particularly sensitive to the conformation of the peptide backbone and can be used to estimate the proportions of different secondary structures, such as alpha-helices, beta-sheets, and random coils. nih.gov

Analysis of CD spectra can provide information on whether a peptide is folded and the prevalent types of secondary structures present. Changes in CD spectra with varying conditions (e.g., temperature, pH, or in the presence of other molecules) can indicate conformational changes or unfolding. nih.gov Thermal stability can also be assessed by monitoring changes in molar ellipticity as temperature increases. nih.gov

For a peptide like this compound, CD spectroscopy could be used to investigate its preferred conformation in solution and how this structure is affected by environmental factors or interactions with potential binding partners. While specific CD data for this compound was not found, the technique is a standard method for assessing the secondary structure of peptides. guidetopharmacology.orgwikidata.orgwikipedia.orgciteab.com

Fluorescence Spectroscopy for Binding Interaction Studies

Fluorescence spectroscopy is a sensitive technique that can be used to study binding interactions between molecules, including peptide-ligand interactions. wikidata.orgfishersci.casigmaaldrich.comnih.govguidetopharmacology.org This method relies on the intrinsic fluorescence of certain amino acid residues within a peptide, such as tryptophan, tyrosine, and phenylalanine, or the use of fluorescent labels. fishersci.canih.gov Changes in the fluorescence properties (e.g., intensity, emission spectrum, lifetime, or anisotropy) of a peptide upon binding to a ligand can provide information about the binding event, including binding affinity and the nature of the interaction. wikidata.orgfishersci.canih.gov

When studying peptide-ligand interactions using intrinsic fluorescence, changes in the local environment of fluorescent residues upon ligand binding can lead to quenching or enhancement of fluorescence. fishersci.caguidetopharmacology.org By titrating the peptide with increasing concentrations of the ligand and monitoring the fluorescence signal, binding curves can be generated, allowing for the determination of binding constants (Kd). fishersci.caguidetopharmacology.org

Fluorescence resonance energy transfer (FRET) is another fluorescence-based technique that can be used to study binding interactions and conformational changes by measuring energy transfer between a donor fluorophore and an acceptor molecule. wikidata.orgnih.gov

For this compound, if it contains intrinsic fluorescent residues or can be labeled, fluorescence spectroscopy could be applied to investigate its binding to other molecules, such as receptors or other proteins. The changes in fluorescence signal upon binding would provide quantitative data on the interaction. wikidata.orgfishersci.caguidetopharmacology.org

Electrochemical and Biosensor Applications for this compound Detection

Electrochemical methods and biosensors offer sensitive approaches for the detection and quantification of analytes.

Electrochemical techniques, such as voltammetry, measure the electrical properties of a solution as a function of applied potential. nih.govuni.luuni.lulabsolu.ca These methods can be used to detect electroactive species or to monitor changes in electrochemical signals resulting from binding events. nih.govuni.lu Different voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), offer varying levels of sensitivity and are used for both qualitative and quantitative analysis. nih.govuni.lulabsolu.ca

Biosensors are analytical devices that combine a biological recognition element (e.g., an enzyme, antibody, or peptide) with a transducer to produce a measurable signal proportional to the concentration of the analyte. wikipedia.orgnih.govwikidata.orgcenmed.comcdutcm.edu.cn Electrochemical biosensors utilize an electrochemical transducer to convert a biological recognition event into an electrical signal, such as a change in current or potential. nih.govcenmed.comcdutcm.edu.cn

Peptide-based electrochemical biosensors can be designed to detect specific target proteins or other molecules by utilizing the high affinity and selectivity of certain peptide sequences. wikidata.org The immobilization of the peptide recognition element onto an electrode surface is a key step in the fabrication of such biosensors. nih.gov

For this compound, electrochemical methods could potentially be used for its direct detection if it is electroactive. Alternatively, a biosensor could be developed by immobilizing this compound or a molecule that binds to this compound onto an electrode surface. The binding of a target analyte to the immobilized this compound (or vice versa) would then generate an electrochemical signal that can be measured for detection and quantification. nih.govwikidata.orgcenmed.comcdutcm.edu.cn While specific electrochemical or biosensor applications for this compound were not found, the principles of these techniques are applicable to the detection of peptides and other biomolecules. nih.govuni.lulabsolu.cawikidata.orgcenmed.comcdutcm.edu.cn

Future Research Directions and Emerging Paradigms in Lavypwt Research

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of Lavypwt and its analogs. nih.govnih.gov These computational tools can analyze vast datasets of peptide sequences and their corresponding functions to identify patterns that would be imperceptible to human researchers. nih.govsciencedaily.com By leveraging ML algorithms, scientists can predict the biological activities and physicochemical properties of novel this compound variants with greater accuracy and speed. nih.gov This rational design process significantly curtails the need for extensive and often time-consuming experimental screening, thereby making the identification of promising candidate molecules more efficient. nih.gov

Table 1: Impact of AI/ML on this compound Peptide Design

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Utilizes algorithms to forecast the biological activity, toxicity, and pharmacokinetic properties of this compound variants based on their amino acid sequence. | Accelerates the identification of lead candidates and reduces the reliance on costly and time-consuming initial screening. |

| De Novo Design | Employs generative models to create novel peptide sequences with desired functionalities that do not exist in nature. | Enables the exploration of a vast chemical space for innovative this compound-based therapeutics with enhanced properties. |

| Structure Prediction | Leverages deep learning to accurately predict the three-dimensional structure of this compound and its interaction with biological targets. | Provides crucial insights for structure-based drug design and understanding the mechanism of action at a molecular level. |

| High-Content Data Analysis | Analyzes large and complex datasets from high-throughput screening and other experimental assays to identify subtle patterns and correlations. | Uncovers novel structure-activity relationships and optimizes experimental design for subsequent studies. |

Development of High-Throughput Screening Methodologies for Peptide Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against a specific biological target. bmglabtech.com The development of advanced HTS methodologies will be crucial for efficiently screening vast libraries of this compound analogs to identify "hits" with the desired biological activity. bmglabtech.comdrugtargetreview.com These automated platforms utilize robotics, liquid handling devices, and sensitive detectors to perform millions of biochemical or cellular assays in a short period. bmglabtech.com

For this compound research, the focus will be on developing and adapting HTS assays that are specifically tailored to its presumed biological targets and mechanisms of action. This includes miniaturization of assays to reduce the consumption of reagents and the precious this compound samples. bmglabtech.com The data generated from these large-scale screens will provide a rich source of information for identifying structure-activity relationships (SAR), which can then be used to guide the further optimization of lead compounds. drugtargetreview.com It is important to note that HTS is primarily a tool for lead identification, and subsequent studies are required to determine properties such as toxicity and bioavailability. bmglabtech.com

Table 2: High-Throughput Screening Techniques for this compound Discovery

| HTS Technique | Principle | Application in this compound Research |

| Cell-Based Assays | Measure the effect of this compound analogs on living cells, such as cell viability, proliferation, or the activation of specific signaling pathways. | Provides a more physiologically relevant context for identifying bioactive this compound compounds and assessing their cellular effects. |

| Biochemical Assays | Quantify the interaction of this compound analogs with purified molecular targets, such as enzymes or receptors, often by detecting changes in fluorescence, luminescence, or absorbance. | Enables the direct assessment of target engagement and the determination of binding affinities and inhibitory concentrations. |

| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters in response to treatment with this compound analogs. | Offers a multiparametric view of the cellular impact of this compound, providing deeper insights into its mechanism of action. |

| Fragment-Based Screening | Screens smaller chemical fragments for weak binding to the target, with hits being subsequently optimized into more potent lead compounds. | Can identify novel binding sites and starting points for the development of this compound-based inhibitors or modulators. thermofisher.com |

Advancements in Microfluidics and Lab-on-a-Chip Technologies for Automated Peptide Analysis

Microfluidics and lab-on-a-chip (LOC) technologies are emerging as powerful tools for the automated analysis of peptides like this compound. researchgate.net These miniaturized platforms integrate various laboratory functions onto a single chip, allowing for the precise manipulation of minute fluid volumes. routledge.comelveflow.com The advantages of this technology for this compound research include significantly reduced sample and reagent consumption, faster analysis times, and enhanced sensitivity. researchgate.net

LOC devices can be designed to perform a wide range of analytical operations, from sample preparation and purification to complex biochemical assays and separations. routledge.comstanford.edu For instance, a microfluidic chip could be developed to rapidly assess the binding kinetics of this compound with its target protein or to monitor enzymatic reactions in real-time. nih.gov The ability to conduct multiple analyses in parallel on a single chip further enhances the throughput and efficiency of experimental workflows. elveflow.com As these technologies continue to mature, they will likely become indispensable for the detailed characterization of this compound and its interactions within biological systems. nih.gov

Systems Biology Approaches to Unravel this compound's Broad Biological Network Effects

A systems biology approach will be essential for understanding the broader biological impact of this compound beyond its immediate molecular target. nih.gov This holistic perspective aims to elucidate how this compound perturbs complex biological networks and pathways by integrating data from various "omics" technologies, such as genomics, proteomics, and metabolomics. nih.govliu.se By creating comprehensive mathematical and computational models of these systems, researchers can simulate the effects of this compound and generate new, testable hypotheses about its mechanism of action. liu.se

This approach moves beyond a reductionist view and acknowledges that the effects of a bioactive compound are often distributed across a network of interacting components. stanford.edu For example, systems biology could be used to identify off-target effects of this compound or to discover synergistic interactions with other molecules. hopkinsmedicine.org The insights gained from these network-level analyses will be invaluable for predicting the physiological consequences of this compound administration and for identifying potential biomarkers of its activity. liu.se

Ethical Considerations in Peptide Research and Computational Modeling Practices

As with any area of therapeutic research, the advancement of this compound studies must be guided by rigorous ethical principles. jocpr.comjocpr.com A primary concern is ensuring patient safety in all preclinical and clinical investigations. jocpr.com This involves a thorough evaluation of the potential risks and benefits of any new this compound-based therapy. jocpr.com Informed consent is a critical component of ethical research, requiring that participants in any future clinical trials are fully aware of the nature of the study, including any potential adverse effects. jocpr.comjocpr.com

The use of AI and computational modeling in this compound research also introduces specific ethical considerations. Transparency in the algorithms used and the data they are trained on is crucial for ensuring the reliability and fairness of the predictions. nih.gov There is also the question of equitable access to any new therapies developed from this research. jocpr.com The high cost of drug development can lead to prohibitively expensive treatments, and ethical frameworks should be in place to promote affordable access for all patients who could benefit. jocpr.com Adherence to high standards of quality control and data integrity in all stages of research is a fundamental ethical responsibility. nih.gov

Q & A

Q. Table 1. Example PICOT Framework for this compound Studies